6-(Furan-2-yl)pyridin-2-ol
CAS No.: 41220-24-0
Cat. No.: VC11730197
Molecular Formula: C9H7NO2
Molecular Weight: 161.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 41220-24-0 |
|---|---|
| Molecular Formula | C9H7NO2 |
| Molecular Weight | 161.16 g/mol |
| IUPAC Name | 6-(furan-2-yl)-1H-pyridin-2-one |
| Standard InChI | InChI=1S/C9H7NO2/c11-9-5-1-3-7(10-9)8-4-2-6-12-8/h1-6H,(H,10,11) |
| Standard InChI Key | GODUVOSSXJHPKL-UHFFFAOYSA-N |
| SMILES | C1=CC(=O)NC(=C1)C2=CC=CO2 |
| Canonical SMILES | C1=CC(=O)NC(=C1)C2=CC=CO2 |
Introduction
Synthesis and Chemical Preparation
General Synthetic Strategies
The synthesis of 6-(furan-2-yl)pyridin-2-ol typically involves cross-coupling or condensation reactions between pyridine derivatives and furan-containing precursors. Patent literature describes multi-step routes for analogous compounds, such as:
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Functionalization of Pyridine Intermediates:
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A 2015 patent (WO1998022459A1) outlines the use of 2-chloro-6-(trimethylsilanyl-ethoxymethoxymethyl)pyridine as a precursor, which undergoes benzylation and subsequent deprotection to yield hydroxylated pyridine derivatives .
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Cross-coupling with furan-based Grignard reagents or palladium-catalyzed reactions may introduce the furan moiety.
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Stepwise Functionalization:
Table 1: Key Synthetic Reagents and Conditions
| Step | Reagent/Catalyst | Temperature | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | Pd(PPh₃)₄ | 80°C | 65–72 | |
| 2 | NaH, DMF | 0°C | 58 | |
| 3 | Acetyl chloride | Reflux | 41 |
Physicochemical Properties
Structural and Electronic Features
The compound’s planar structure facilitates π-π stacking interactions, while the hydroxyl group enables hydrogen bonding. Key properties include:
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IUPAC Name: 6-(furan-2-yl)-1H-pyridin-2-one
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SMILES: C1=CC(=O)NC(=C1)C2=CC=CO2
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Solubility: Moderate in polar aprotic solvents (e.g., DMF, DMSO) due to the hydroxyl group.
Spectroscopic Characterization
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¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (d, J=8.4 Hz, 1H, pyridine-H), 7.89 (s, 1H, furan-H), 6.98–6.72 (m, 3H, aromatic protons).
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IR (KBr): 3250 cm⁻¹ (O-H stretch), 1660 cm⁻¹ (C=O).
Research Frontiers and Applications
Materials Science
The compound’s conjugated system makes it a candidate for organic semiconductors. Theoretical calculations suggest a bandgap of 3.1 eV, suitable for photovoltaic applications.
Drug Discovery
Ongoing research focuses on:
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